(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a chiral compound with a pyridine ring substituted with an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and a solvent to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl and amino groups, such as:
- 3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
- 2-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol .
Uniqueness
The uniqueness of (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol lies in its chiral center, which can result in different biological activities compared to its achiral counterparts. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6(14)4-5-2-1-3-13-7(5)12/h1-3,6,14H,4H2,(H2,12,13)/t6-/m0/s1 |
InChI Key |
IHUPGMMKTWUHFK-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)N)C[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=C(N=C1)N)CC(C(F)(F)F)O |
Origin of Product |
United States |
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